4-Chloro-7-(trifluoromethoxy)quinoline-3-carboxylic acid ethyl ester
Overview
Description
4-Chloro-7-(trifluoromethoxy)quinoline-3-carboxylic acid ethyl ester is a chemical compound with the molecular formula C13H9ClF3NO3. It is a derivative of quinoline, a heterocyclic aromatic organic compound. This compound is known for its unique chemical properties, which make it valuable in various scientific research and industrial applications.
Mechanism of Action
Target of Action
Ethyl 4-chloro-7-(trifluoromethoxy)quinoline-3-carboxylate is primarily used as a building block in medicinal chemistry research . It is known to interact with cell-penetrating peptides, which are the primary targets of this compound . These peptides play a crucial role in facilitating the transport of various molecules across the cell membrane .
Mode of Action
The compound enhances the cell penetration ability of the peptides . During the cell penetrating process, the trifluoromethyl group of the compound binds with protons, leading to an increase in pH and destabilization of the cell membranes . This results in the osmotic swelling of the endosome, thereby enhancing the cell penetration ability of the peptides .
Biochemical Pathways
The compound’s interaction with cell-penetrating peptides affects the endocytosis pathway . The increase in pH within the endosome disrupts its normal function, leading to its swelling and eventual rupture . This allows the peptides and any attached molecules to enter the cell cytoplasm .
Pharmacokinetics
Its structure suggests that it may have good bioavailability due to the presence of electron-withdrawing chloro and trifluoromethyl groups . These groups could potentially enhance the compound’s absorption and distribution within the body .
Result of Action
The primary result of the compound’s action is the enhanced ability of cell-penetrating peptides to transport molecules across the cell membrane . This can be particularly useful in drug delivery, where it is often challenging to get therapeutic molecules into cells .
Action Environment
The action of Ethyl 4-chloro-7-(trifluoromethoxy)quinoline-3-carboxylate can be influenced by various environmental factors. For instance, the pH of the environment can affect the compound’s interaction with protons and thus its ability to disrupt endosome function . Additionally, the presence of other molecules in the environment could potentially interfere with the compound’s interaction with cell-penetrating peptides .
Biochemical Analysis
Biochemical Properties
It is known that the trifluoromethyl group can bind with protons during certain biochemical processes .
Cellular Effects
It has been suggested that attaching this compound to cell-penetrating peptides can cause the osmotic swelling of endosomes, thus enhancing the cell penetration ability of the peptides .
Molecular Mechanism
It is known that during the cell penetrating process, the trifluoromethyl group binds with protons, followed by an increase in pH and destabilization of the cell membranes .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Chloro-7-(trifluoromethoxy)quinoline-3-carboxylic acid ethyl ester typically involves the reaction of 4-chloroquinoline-3-carboxylic acid with trifluoromethoxy-containing reagents under specific conditions. One common method involves the use of ethyl chloroformate and a base such as triethylamine to form the ethyl ester derivative. The reaction is usually carried out in an organic solvent like dichloromethane at low temperatures to ensure high yield and purity.
Industrial Production Methods
In industrial settings, the production of this compound may involve more scalable methods such as continuous flow synthesis. This approach allows for better control over reaction conditions, leading to higher efficiency and consistency in product quality. The use of automated systems and advanced purification techniques further enhances the industrial production process.
Chemical Reactions Analysis
Types of Reactions
4-Chloro-7-(trifluoromethoxy)quinoline-3-carboxylic acid ethyl ester undergoes various chemical reactions, including:
Substitution Reactions: The chloro group can be substituted with other nucleophiles, leading to the formation of different derivatives.
Oxidation and Reduction: The quinoline ring can undergo oxidation and reduction reactions, altering its electronic properties.
Coupling Reactions: It can participate in coupling reactions such as Suzuki-Miyaura coupling, forming carbon-carbon bonds with other aromatic compounds.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles like amines or thiols, typically under basic conditions.
Oxidation: Reagents such as potassium permanganate or chromium trioxide are used under acidic conditions.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are employed under anhydrous conditions.
Coupling Reactions: Palladium catalysts and boronic acids are used in the presence of a base like potassium carbonate.
Major Products
The major products formed from these reactions include various substituted quinoline derivatives, which can be further functionalized for specific applications.
Scientific Research Applications
4-Chloro-7-(trifluoromethoxy)quinoline-3-carboxylic acid ethyl ester has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential antimicrobial and antiviral properties, making it a candidate for drug development.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including cancer and infectious diseases.
Industry: It is used in the production of dyes, pigments, and other specialty chemicals due to its unique chemical properties.
Comparison with Similar Compounds
Similar Compounds
4-Chloro-7-trifluoromethylquinoline-3-carboxylic acid ethyl ester: Similar in structure but with a trifluoromethyl group instead of a trifluoromethoxy group.
4-Chloroquinoline-3-carboxylic acid ethyl ester: Lacks the trifluoromethoxy group, resulting in different chemical properties.
7-(Trifluoromethoxy)quinoline-3-carboxylic acid ethyl ester: Lacks the chloro group, affecting its reactivity and applications.
Uniqueness
4-Chloro-7-(trifluoromethoxy)quinoline-3-carboxylic acid ethyl ester is unique due to the presence of both chloro and trifluoromethoxy groups. These functional groups impart distinct electronic and steric properties, making the compound highly versatile for various chemical transformations and applications. The trifluoromethoxy group, in particular, enhances its stability and lipophilicity, which are advantageous in drug development and other industrial applications.
Properties
IUPAC Name |
ethyl 4-chloro-7-(trifluoromethoxy)quinoline-3-carboxylate | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H9ClF3NO3/c1-2-20-12(19)9-6-18-10-5-7(21-13(15,16)17)3-4-8(10)11(9)14/h3-6H,2H2,1H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XQRIHVPOLQTQIZ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CN=C2C=C(C=CC2=C1Cl)OC(F)(F)F | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H9ClF3NO3 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00677852 | |
Record name | Ethyl 4-chloro-7-(trifluoromethoxy)quinoline-3-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00677852 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
319.66 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
890841-23-3 | |
Record name | Ethyl 4-chloro-7-(trifluoromethoxy)quinoline-3-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00677852 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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